molecular formula C13H10FNO B15090386 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone

1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone

Cat. No.: B15090386
M. Wt: 215.22 g/mol
InChI Key: PZLJWDQSBWWEEX-UHFFFAOYSA-N
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Description

1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone is a fluorinated aromatic ketone of interest in chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate and valuable building block for the development of more complex molecules. Its structure, featuring both a pyridine ring and a fluorophenyl group connected by a ketone linkage, makes it particularly useful in medicinal chemistry for the construction of potential drug candidates and in material science. Researchers utilize this compound in cross-coupling reactions and as a precursor for heterocyclic synthesis. It is supplied for research purposes only. Specific analytical data, including NMR and mass spectrometry, should be confirmed prior to use. All researchers are required to adhere to their institution's safety protocols when handling this material.

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

1-[5-(3-fluorophenyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C13H10FNO/c1-9(16)13-6-5-11(8-15-13)10-3-2-4-12(14)7-10/h2-8H,1H3

InChI Key

PZLJWDQSBWWEEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone with structurally related compounds, emphasizing substituent effects and functional groups:

Compound Name Structural Features Molecular Formula Key Properties/Activities References
This compound Pyridine-2-yl with 5-(3-fluorophenyl), ethanone at position 2 C₁₃H₁₀FNO Hypothesized kinase inhibition, fluorophore Inferred
1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethanone Pyridine-2-yl with 5-(3,5-difluorophenyl) C₁₃H₉F₂NO Enhanced electronegativity, receptor binding
1-(5-Fluoropyridin-2-yl)ethanone Fluorine directly on pyridine (position 5), ethanone at position 2 C₇H₆FNO Charge-tagging reagent in mass spectrometry
1-(3-Fluorophenyl)-2-morpholino-2-thioxoethanone 3-Fluorophenyl with thioxo-morpholino group C₁₂H₁₃FN₂O₂S PHGDH enzyme inhibition
1-(5-Bromo-2-(3-fluorophenyl)benzofuran-7-yl)ethanone Benzofuran core with bromine and 3-fluorophenyl substituents C₁₇H₁₁BrFNO₂ Anticandidate activity (e.g., TGF-β inhibition)
2-Phenyl-1-(pyridin-2-yl)ethanone Phenyl group instead of fluorophenyl C₁₃H₁₁NO Versatile synthon in drug discovery

Key Differences and Implications

Fluorine on pyridine (e.g., ) simplifies the structure but reduces aromatic π-stacking capacity compared to fluorophenyl-substituted derivatives.

Thioxo-morpholino derivatives (e.g., ) introduce sulfur, enabling disulfide bond formation or interactions with metal ions in biological systems.

Biological Activity: Kinase/Enzyme Inhibition: Fluorophenyl-pyridine derivatives are hypothesized to target ATP-binding sites in kinases due to their planar aromatic systems . Receptor Modulation: Compounds like DPFE () show biased agonism at metabotropic glutamate receptors, suggesting fluorinated ethanones may modulate neurotransmitter pathways .

Physicochemical Properties

  • Lipophilicity: The 3-fluorophenyl group increases logP compared to non-fluorinated analogs (e.g., ), balancing solubility and bioavailability.
  • Thermal Stability : Fluorine substitution generally enhances thermal stability, critical for high-temperature reactions .

Biological Activity

1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antithrombotic therapies. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a fluorophenyl group attached to a pyridine ring, which is linked to an ethanone moiety. This structural arrangement is significant for its biological interactions and activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown selective cytotoxicity towards acute promyelocytic leukemia (HL-60) cells with an IC50 value of 0.57 µM, while showing minimal toxicity against normal human cell lines (IC50 > 50 µM) .
  • Mechanism of Action : The cytotoxicity appears to be mediated through the inhibition of PARP1 activity, which is crucial for DNA repair in cancer cells .

Antithrombotic Activity

The compound has also been evaluated for its antithrombotic properties:

  • PAR1 Antagonism : It has been identified as a potent antagonist of the protease-activated receptor 1 (PAR1), with an IC50 of 21 nM, indicating strong binding affinity . This antagonism leads to significant inhibition of platelet aggregation in vitro and in vivo, showcasing its potential as an antithrombotic agent.

Case Studies

  • Study on Platelet Aggregation : In a study involving cynomolgus monkeys, oral administration of the compound maintained plasma concentrations above 200 ng/mL, resulting in complete inhibition of platelet aggregation induced by thrombin receptor agonists .
  • Cytotoxic Selectivity : The selectivity for cancer cell lines over normal cells suggests that modifications in the chemical structure can enhance therapeutic indices while minimizing side effects .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
CytotoxicityHL-60 (Leukemia)0.57
CytotoxicityNormal Cells>50
PAR1 AntagonismPlatelets0.19
Antithrombotic EfficacyCynomolgus MonkeysN/A

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for 1-(5-(3-fluorophenyl)pyridin-2-yl)ethanone, and how is reaction efficiency optimized?

  • Methodology : The synthesis typically employs cross-coupling reactions like Suzuki-Miyaura to attach the 3-fluorophenyl group to the pyridine ring. Key optimization parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as BINAP to enhance regioselectivity .
  • Solvent systems : Use of toluene or diglyme under microwave irradiation to accelerate reaction rates and improve yields .
  • Temperature control : Gradual heating (60–100°C) to minimize side reactions.
    • Validation : Monitor progress via TLC or HPLC, with final purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Techniques :

MethodPurposeKey Features
¹H/¹³C/¹⁹F NMR Confirm substituent positions and fluorine integrationPyridine ring protons (δ 7.5–8.5 ppm), ketone carbonyl (C=O, ~200 ppm in ¹³C), and fluorine coupling patterns.
IR Spectroscopy Verify ketone functionalityStrong absorption band at ~1700 cm⁻¹ (C=O stretch).
X-ray Crystallography Determine crystal structureUse SHELX software for refinement, accounting for potential twinning or disorder .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Engineering controls : Conduct reactions in fume hoods to avoid inhalation .
  • Storage : Store in airtight, light-resistant containers at 2–8°C.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How can contradictions between computational models and experimental data on electronic properties be resolved?

  • Approach :

  • Compare DFT-calculated HOMO-LUMO gaps and absolute hardness (η) with experimental UV-Vis spectra and cyclic voltammetry. Calibrate models using reference compounds with known electronic profiles .
  • Analyze discrepancies via Mulliken population analysis to assess charge distribution differences.

Q. What strategies are effective in designing coordination complexes using this compound as a ligand?

  • Design considerations :

  • Coordination sites : The pyridine nitrogen and ketone oxygen may act as donor atoms. Explore bidentate binding with transition metals (e.g., Cu²⁺, Fe³⁺) under inert conditions.
  • Structural confirmation : Use single-crystal XRD (refined via SHELXL) and ESI-MS to confirm complex stoichiometry. Precedents from oxime-pyridine ligands suggest chelation potential .

Q. How can solubility challenges for this compound in biological assays be addressed?

  • Solutions :

  • Co-solvents : Test DMSO or PEG-400 at concentrations ≤5% (v/v) to enhance solubility without denaturing proteins .
  • Derivatization : Synthesize prodrugs (e.g., oxime or hydrazone derivatives) to improve hydrophilicity .

Q. What experimental designs are critical for studying catalytic reactivity of this compound?

  • Design framework :

  • Catalyst screening : Test Pd-, Ni-, or Cu-based systems for cross-coupling efficiency.
  • Kinetic studies : Monitor reaction progress under varying temperatures and pressures to establish rate laws.
  • Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) or trapping experiments to identify intermediates .

Data Analysis and Validation

Q. How should researchers handle crystallographic data with twinning or disorder for this compound?

  • Refinement strategy :

  • Use SHELXL’s TWIN and BASF commands to model twinning ratios.
  • Apply restraints to disordered fluorophenyl or pyridyl moieties to reduce overparameterization .

Q. What methodologies reconcile conflicting spectroscopic data across studies?

  • Resolution steps :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
  • Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian) to resolve peak misassignments .

Methodological Best Practices

  • Always cross-reference synthetic routes with analogous fluorinated pyridine derivatives to anticipate reactivity patterns .
  • Prioritize crystallographic data over spectroscopic data for absolute structural confirmation, especially when electronic effects induce ambiguous NMR shifts .
  • For computational studies, validate force fields using high-resolution XRD bond lengths and angles to ensure model accuracy .

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